Ingavirin
描述
Ingavirin is a non-toxic broad-spectrum antiviral . It was originally designed for the prophylaxis and treatment of flu caused by both Influenza A and B viruses and for the treatment of viral causes of acute respiratory illness .
Synthesis Analysis
Ingavirin’s structure contains a carboxyl group, an imidazole ring, and an ethaneamide group present in the middle of its chain structure . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .Molecular Structure Analysis
Ingavirin is a low-molecular weight compound . Its molecular formula is C10H15N3O3 . The docking studies showed that Ingavirin compounds can effectively bind with the manganese ions and engage with other active site residues of this protein .Chemical Reactions Analysis
Ingavirin interacts via these Mn 2+ ions with the Asp40, Glu110, Asp97, and Glu54 amino acids of the active site . Moreover, the heterocyclic ring of Ingavirin, which contains nitrogen atoms also made a hydrogen bond with the Asp37 of the HTN virus endonuclease domain .Physical And Chemical Properties Analysis
Ingavirin is a small molecule with an average weight of 225.248 and a mono-isotopic weight of 225.111341355 .科学研究应用
Summary of the Application
Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) has been shown to have a protective effect against influenza A (H1N1) virus, human parainfluenza virus, and human adenovirus infections in animals .
Methods of Application or Experimental Procedures
The protective action of Ingavirin was observed as a reduction of infectious titer of the virus in the lung tissue, prolongation of the life of the infected animals, normalization of weight dynamics throughout the course of the disease, lowering of mortality of treated animals compared to a placebo control, and normalization of tissue structure .
Results or Outcomes
In case of influenza virus infection, the protective activity of Ingavirin was similar to that of the reference compound Tamiflu . The results obtained suggest that Ingavirin should be considered as an important part of anti-viral prophylaxis and therapy .
2. Potential Treatment for COVID-19
Summary of the Application
Ingavirin has been considered a non-toxic broad-spectrum antiviral with a complex mechanism of action. The molecule was originally designed for the prophylaxis and treatment of flu caused by both Influenza A and B viruses and for the treatment of viral causes of acute respiratory illness . It has been hypothesized that Ingavirin might be a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) .
Methods of Application or Experimental Procedures
The efficiency of Ingavirin against SARS-CoV-2 might be connected with its ability to interfere with specific heterogeneous nuclear ribonucleoproteins (A1, for example). These specific cellular RNA-binding proteins showed affinity to Severe Acute Respiratory Coronavirus (SARS-CoV) nucleocapsid (N) protein, which shared high homology with the N protein of SARS-CoV-2 .
Results or Outcomes
Impairing of the interactions between nuclear ribonucleoproteins and nucleocapsid (N) protein of SARS-CoV-2 might result in the inhibition of a viral replication cycle. Additional immunomodulating properties of Ingavirin could be favorable for induction of adaptive immunity of host cells .
3. Treatment of Hepatitis
Summary of the Application
Ingavirin has been shown to have a protective effect against certain types of hepatitis .
Methods of Application or Experimental Procedures
The efficiency of Ingavirin was observed as a reduction of the virus titer in the liver and lungs of animals . Histological investigation of the liver of infected animals revealed foci of necrosis .
Results or Outcomes
Application of Ingavirin led to a moderate (approximately one decimal order), but statistically significant reduction of virus titer both in liver and lungs of animals .
4. Clinical Trials for COVID-19
Summary of the Application
Ingavirin is currently being investigated in clinical trials for its efficacy in achieving clinical improvement of COVID-19 symptoms .
Methods of Application or Experimental Procedures
The primary objective of this study is to investigate the efficacy of Ingavirin, 90 mg capsules in achieving clinical improvement of novel coronavirus disease (COVID-19) symptoms .
Results or Outcomes
The results of these clinical trials are yet to be published .
5. Treatment of Parainfluenza Virus
Summary of the Application
Ingavirin has been shown to have a protective effect against human parainfluenza virus .
Methods of Application or Experimental Procedures
The protective action of Ingavirin was observed as a reduction of infectious titer of the virus in the lung tissue, prolongation of the life of the infected animals, normalization of weight dynamics throughout the course of the disease, lowering of mortality of treated animals compared to a placebo control, and normalization of tissue structure .
Results or Outcomes
In case of parainfluenza virus infection, the protective activity of Ingavirin was similar to that of the reference compound Tamiflu . The results obtained suggest that Ingavirin should be considered as an important part of anti-viral prophylaxis and therapy .
6. Treatment of Adenovirus
Summary of the Application
Ingavirin has been shown to have a protective effect against human adenovirus infections .
Methods of Application or Experimental Procedures
The protective action of Ingavirin was observed as a reduction of infectious titer of the virus in the lung tissue, prolongation of the life of the infected animals, normalization of weight dynamics throughout the course of the disease, lowering of mortality of treated animals compared to a placebo control, and normalization of tissue structure .
Results or Outcomes
In case of adenovirus infection, the protective activity of Ingavirin was similar to that of the reference compound Tamiflu . The results obtained suggest that Ingavirin should be considered as an important part of anti-viral prophylaxis and therapy .
安全和危害
未来方向
Ingavirin has been considered a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) . It might be connected with its ability to interfere with specific heterogeneous nuclear ribonucleoproteins . Additional immunomodulating properties of Ingavirin could be favorable for induction of adaptive immunity of host cells .
属性
IUPAC Name |
5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMLUFVKJLCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433141 | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ingavirin | |
CAS RN |
219694-63-0 | |
Record name | Pentanedioic acid imidazolyl ethanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219694630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ingavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11944 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AGN-PC-0MW29Y | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-(1H-imidazol-5-yl)ethyl]carbamoyl}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INGAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CM03MUJ69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。